molecular formula C14H12Cl2O2 B3353248 (4-Benzyloxy-3,5-dichlorophenyl)methanol CAS No. 536974-84-2

(4-Benzyloxy-3,5-dichlorophenyl)methanol

Cat. No. B3353248
CAS RN: 536974-84-2
M. Wt: 283.1 g/mol
InChI Key: ZOFBAUYIPFGTPD-UHFFFAOYSA-N
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Description

“(4-Benzyloxy-3,5-dichlorophenyl)methanol” is a chemical compound with the CAS number 536974-84-2 . It is used for scientific research purposes .


Molecular Structure Analysis

The molecular structure of “(4-Benzyloxy-3,5-dichlorophenyl)methanol” can be represented by the InChI code: 1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 . This compound has a molecular weight of 283.15 .


Physical And Chemical Properties Analysis

“(4-Benzyloxy-3,5-dichlorophenyl)methanol” has a molecular weight of 283.15 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Decomposition Reactions

  • Co-Oxidation Effects: Methanol, as a co-solvent, enhances the reaction rate in the decomposition reactions of polychlorinated biphenyls (PCBs) in supercritical water. The presence of methanol compared to benzene as a co-solvent shows significant differences in PCB conversion rates and reaction products, indicating its importance in these processes (Anitescu, Munteanu, & Tavlarides, 2005).

Medicinal Chemistry

  • Antitubercular Activities: A series of compounds, including some derivatives of (4-Benzyloxy-3,5-dichlorophenyl)methanol, have been synthesized and evaluated for their antitubercular activity. These compounds show promising results against Mycobacterium tuberculosis, with some exhibiting significant minimum inhibitory concentrations and effectiveness against multi-drug-resistant strains (Bisht et al., 2010).

Organic Chemistry and Catalysis

  • Methanol as a Hydrogen Transfer Agent: Methanol's role as a hydrogen transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones has been elucidated. It offers a clean and efficient process for carbonyl reduction, producing gaseous components as the only co-products (Pasini et al., 2014).
  • Photo-Reorganization Studies: Investigations into the photo-reorganization of certain compounds in methanol have led to the formation of new organic structures, illustrating the potential of methanol as a solvent in photochemical synthesis (Dalal et al., 2017).

Environmental Chemistry

  • Advanced Oxidation Processes: Studies on the oxidativedegradation of organic pollutants like 4-chlorophenol have shown that methanol can play a role in enhancing the efficiency of such processes. The use of methanol in conjunction with other chemicals, like zero-valent iron and peroxydisulfate, facilitates the generation of strong oxidizing species, leading to improved degradation efficiencies (Zhao, Zhang, Quan, & Chen, 2010).

Photochemistry and Radiation Chemistry

  • Photochemical Generation of Aryl Cations: The study of photochemical reactions of chlorophenols and chloroanisoles in methanol has led to insights into the generation of aryl cations and their reactivity with nucleophiles. This demonstrates the potential of methanol as a solvent in photochemical processes (Protti, Fagnoni, Mella, & Albini, 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

(3,5-dichloro-4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFBAUYIPFGTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzyloxy-3,5-dichlorophenyl)methanol

Synthesis routes and methods

Procedure details

A solution of 4-benzyloxy-3,5-dichloro-benzoic acid methyl ester (CAB02115, 7.20 g, 23.14 mmol) in THF (20 mL) was added slowly with a syringe to a suspension of lithium aluminium hydride (1.50 g, 39.5 mmol) in THF (40 mL). The reaction mixture was stirred for 30 minutes at room temperature and then carefully quenched by addition of 2N sodium hydroxide solution in water. After 20 minutes stirring the colour of the mixture turned from grey to white. The white precipitate was filtered off, the filtrate was dried over sodium sulphate and concentrated under reduced pressure. The residue was recrystallised from dichloromethane/hexane. Yield: 5.83 g (89%) white powder. 1H-NMR (400 MHz, CDCl3) δ 1.85 (t, J=5.9 Hz, 1H, —OH), 4.63 (d, J=5.9 Hz, 2H), 5.04 (s; 2H), 7.33 (s, 2H), 7.35-7.44 (m, 3H), 7.55-7.59 (m, 2H). 13C-NMR (100 MHz, CDCl3) δ=64.05, 75.03, 127.36, 128.70, 128.75, 129.91, 136.39, 138.64, 150.32.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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